molecular formula C18H12ClF4N3OS B2626339 N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide CAS No. 626227-14-3

N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide

Cat. No. B2626339
M. Wt: 429.82
InChI Key: PCBUXZZUKDSGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H12ClF4N3OS and its molecular weight is 429.82. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Pesticides

One study focused on characterizing N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to the chemical compound of interest. These compounds were characterized by X-ray powder diffraction to explore their potential as pesticides. This research suggests a broader application of such chemicals in developing new pesticides with specific structural properties (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Anti-inflammatory Activity

Research has also been conducted on derivatives of N-(3-chloro-4-fluorophenyl)-2-{[various substituents]acetamide} focusing on their anti-inflammatory properties. A study synthesized several derivatives and assessed their anti-inflammatory activity, revealing that some compounds showed significant anti-inflammatory effects. This highlights the potential of these compounds in the development of anti-inflammatory medications (K. Sunder & Jayapal Maleraju, 2013).

Antimicrobial and Antifungal Properties

Another research avenue has been the synthesis of N-aryl-acetamide derivatives to explore their antimicrobial and antifungal activities. By condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide, researchers synthesized compounds that were then tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This demonstrates the potential use of such compounds in developing new antimicrobial agents (B. Mahyavanshi Jyotindra, A. Parmar Kokila, & K. Mahato Anil, 2011).

Drug Development and Modification

Further research has explored the modification of similar compounds as PI3K inhibitors, highlighting the process of altering the acetamide group to improve anticancer effects and reduce toxicity. This area of study points to the adaptability of such compounds in medicinal chemistry, specifically in the development of cancer therapeutics (Xiao-meng Wang et al., 2015).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF4N3OS/c19-12-6-9(4-5-13(12)20)25-15(27)8-28-17-11(7-24)16(18(21,22)23)10-2-1-3-14(10)26-17/h4-6H,1-3,8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUXZZUKDSGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.